molecular formula C7H10O4 B6274541 1,5-dimethyl (2E)-pent-2-enedioate, trans CAS No. 41527-39-3

1,5-dimethyl (2E)-pent-2-enedioate, trans

Cat. No.: B6274541
CAS No.: 41527-39-3
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl (2E)-pent-2-enedioate, trans is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity in Synthetic Chemistry

The reactivity of related cyclopropanic δ-oxo-α,β-unsaturated esters towards SmI2, showcasing cyclisation versus cyclopropane ring opening, provides insights into synthetic pathways for creating complex molecular structures from simpler precursors. This reactivity is crucial for synthesizing lactones with total syn selectivity, leading ultimately to potential applications in pharmaceuticals and organic materials (Cammoun, Zriba, Bezzenine-Lafollée, & Guibé, 2007).

Catalysis and Reaction Mechanisms

The study of stepwise gas-phase hydrogenation reactions of C5 olefins over Pd/Al2O3 catalysts, including trans-pent-2-ene, offers valuable insights into the reaction mechanisms and catalysis. Such understanding is pivotal for refining catalytic processes in industrial applications, potentially leading to more efficient and selective hydrogenation processes (McFarlane et al., 2010).

Luminescent Materials

A novel luminescent metal-organic framework (LMOF) that can effectively differentiate cis/trans isomers, with a focus on trans-dimethyl-2-butenedioate, highlights the potential of LMOFs in sensing applications. Such materials could be used in developing new types of fluorescence sensors for detecting specific molecular configurations, which is crucial for various fields including environmental monitoring and diagnostics (Xu et al., 2020).

Structural and Conformational Analysis

Research into the conformational thermodynamics and kinetics of methyl-substituted 1,3-butadienes, including trans configurations, contributes to our understanding of molecular dynamics and stability. Such studies are essential for designing more effective and stable organic compounds for use in materials science and drug design (Squillacote & Liang, 2005).

Synthesis of Complex Molecules

Investigations into the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto various alicyclic rings reveal methodologies for creating compounds with potential biological activities. These synthetic approaches are fundamental for advancing pharmaceutical research and development, providing new avenues for drug discovery (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl (2E)-pent-2-enedioate, trans involves the condensation of two molecules of acetic acid with one molecule of methyl vinyl ketone, followed by dehydration and reduction.", "Starting Materials": [ "Acetic acid", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Mix acetic acid and methyl vinyl ketone in the presence of sulfuric acid catalyst.", "Step 2: Heat the mixture to 60-70°C for 2-3 hours to allow for condensation.", "Step 3: Cool the mixture and add sodium hydroxide to neutralize the sulfuric acid.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Remove the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in methanol and add sodium borohydride.", "Step 7: Stir the mixture at room temperature for 2-3 hours to reduce the double bond.", "Step 8: Quench the reaction with water and extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the pure product." ] }

CAS No.

41527-39-3

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.